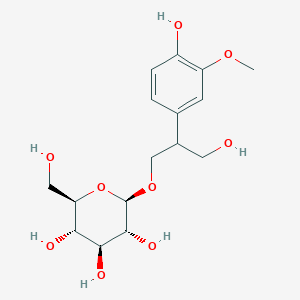

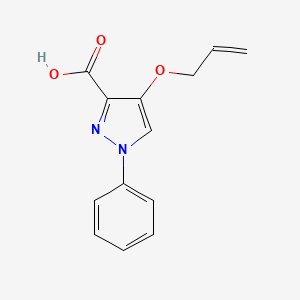

![molecular formula C13H14N2 B2944885 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile CAS No. 463961-54-8](/img/structure/B2944885.png)

2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile is a chemical compound that belongs to the class of saturated bicyclic structures . These structures are increasingly being incorporated in newly developed bio-active compounds . The this compound system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 . This compound has a molecular weight of 202.3 .Chemical Reactions Analysis

The chemical reactions involving this compound are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This reaction proceeds efficiently with a broad array of substrates .科学的研究の応用

Asymmetric Synthesis and Protective Group Strategies

Research highlights the utility of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane systems for asymmetric synthesis. One study presents methods for removing benzyl-type protecting groups from nitrogen atoms in these systems, allowing for further functionalization of the molecules (Wolan et al., 2011). This enables the access to secondary bicyclic cyclopropylamines, including enantiomerically pure molecules, which are valuable for further chemical transformations.

Synthetic Methodologies for Azabicyclo Compounds

Another area of application is the development of synthetic methodologies for creating azabicyclo compounds. For instance, the synthesis of 3-azabicyclo[3.1.0]hex-1-ylamines through Ti-mediated intramolecular reductive cyclopropanation of α-(N-Allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles provides access to tris- and monoprotected derivatives (Gensini et al., 2002). These methodologies pave the way for synthesizing novel compounds with potential pharmacological activities.

Building Blocks for Novel Analogs

Research also delves into the synthesis of novel analogs using azabicyclo[2.2.1]heptanes as key intermediates. One study discusses the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes, demonstrating their utility in creating new molecules such as anti-isoepiboxidine (Malpass & White, 2004). These intermediates are instrumental in exploring new chemical spaces for drug discovery and development.

Antimalarial Activity

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been prepared and evaluated for their antimalarial activities, highlighting the potential of azabicyclo[3.1.0]hexane derivatives in medicinal chemistry (Ningsanont et al., 2003).

Liquid Crystalline Behavior

Azulene-based liquid crystals with hexadecyl substituents, involving azabicyclo[3.1.0]hexane derivatives, have been synthesized and studied for their mesomorphic behaviors. These findings suggest applications in materials science, particularly in device fabrication of molecular materials (Nakagawa et al., 2010).

将来の方向性

The future directions for the research and development of 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile involve expanding the toolbox of available bicyclic structures . There is a need to explore new atom and exit-vector arrangements for [2.1.1] scaffolds . Additionally, there is a need to fully exploit the rich chemical space surrounding the [2.1.1] platform .

作用機序

Target of action

The specific targets of “2-Benzyl-2-azabicyclo[21Similar azabicyclic compounds have been used in the preparation of ligand-directed degraders (ldds), which are designed to bind specific protein targets .

Mode of action

While the exact mode of action is not known, azabicyclic compounds like “2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile” have been found to be versatile electrophiles in ring-opening reactions with various types of nucleophiles .

Biochemical pathways

The synthesis of similar azabicyclic compounds involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

特性

IUPAC Name |

2-benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDINPNZAWOGIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(N(C2)CC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

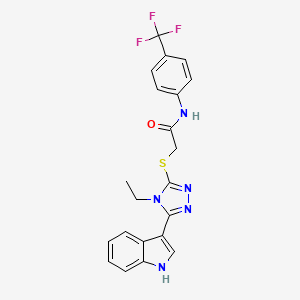

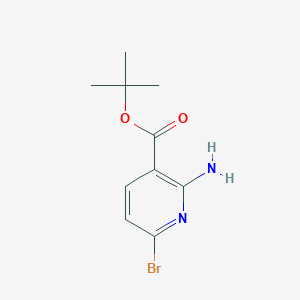

![4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one](/img/structure/B2944803.png)

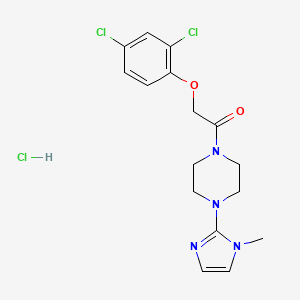

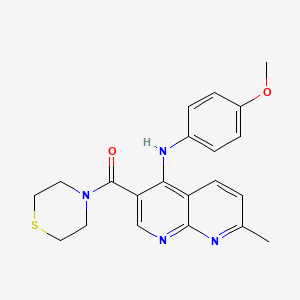

![methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2944806.png)

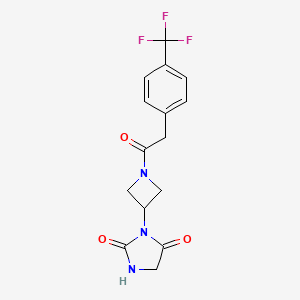

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2944816.png)

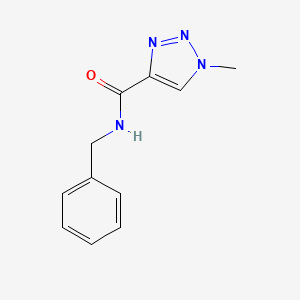

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]prop-2-enamide](/img/structure/B2944820.png)

![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)